1-(3-bromobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(3-Bromobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromobenzyl group, a nitro group, and a carboxylic acid group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-(3-bromobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The bromobenzyl group can be introduced through bromination reactions using bromine or N-bromosuccinimide (NBS).
Pyrazole Formation: The formation of the pyrazole ring can be achieved through cyclization reactions involving hydrazine and a suitable diketone or α,β-unsaturated carbonyl compound.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(3-Bromobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can be esterified using alcohols and acid catalysts to form esters.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, N-bromosuccinimide, and various nucleophiles. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and esters.
Scientific Research Applications
1-(3-Bromobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anti-cancer, and antimicrobial activities.
Biological Studies: It is used in biological studies to investigate the mechanism of action of pyrazole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material Science: This compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromobenzyl group can participate in binding interactions with proteins and enzymes, affecting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
1-(3-Bromobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Bromobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.
1-(3-Bromobenzyl)-3-nitro-1H-pyrazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
1-(3-Bromobenzyl)-3-amino-1H-pyrazole-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-nitropyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O4/c12-8-3-1-2-7(4-8)5-14-6-9(11(16)17)10(13-14)15(18)19/h1-4,6H,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFPZIAMCJYXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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